2-(Methoxycarbonyl)-5-methylpyridine-4-boronic acid
Description
Properties
IUPAC Name |
(2-methoxycarbonyl-5-methylpyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4/c1-5-4-10-7(8(11)14-2)3-6(5)9(12)13/h3-4,12-13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRGYUOJAFUJQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1C)C(=O)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Methoxycarbonyl)-5-methylpyridine-4-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound is primarily utilized in organic synthesis, but its interactions with biological systems suggest it may possess significant therapeutic properties.
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and proteins. Boronic acids are known to inhibit serine proteases by forming reversible covalent bonds with their active sites, thereby modulating enzymatic activity and influencing cellular processes. This compound may also participate in the Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules.
Key Biochemical Properties:
- Enzyme Inhibition: Acts as an inhibitor of serine proteases, impacting cellular signaling pathways.
- Cellular Effects: Modulates gene expression and influences metabolic pathways.
- Molecular Interactions: Forms reversible covalent bonds with enzyme active sites, affecting enzyme kinetics.
Research Findings
Several studies have investigated the biological activity of this compound. Below are summarized findings from key research:
| Study | Findings |
|---|---|
| 1 | Demonstrated that this compound inhibits serine proteases, leading to alterations in cell signaling pathways. |
| 2 | Showed that at lower doses, the compound can beneficially modulate enzyme activity, while higher doses may result in cytotoxic effects. |
| 3 | Explored the compound's role in metabolic pathways, highlighting its interaction with specific enzymes that facilitate its transformation and utilization within cells. |
Case Studies
Case Study 1: Enzyme Inhibition
In a laboratory setting, researchers tested the inhibitory effects of this compound on serine proteases. The results indicated a dose-dependent inhibition, where lower concentrations effectively reduced enzymatic activity without inducing cytotoxicity. Conversely, higher concentrations led to significant cell death due to excessive inhibition of critical proteolytic pathways.
Case Study 2: Cellular Signaling Modulation
Another study focused on the compound's effect on cellular signaling pathways. The researchers found that treatment with this compound resulted in altered expression levels of genes involved in apoptosis and cell proliferation, suggesting its potential utility in cancer therapeutics.
Applications in Medicine
The potential applications of this compound extend to:
- Drug Development: Investigated as a lead compound for developing protease inhibitors targeting diseases such as cancer and diabetes.
- Biomolecular Sensors: Utilized in the design of sensors for detecting biomolecules due to its ability to form stable complexes with various substrates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
| Compound Name | Substituent Positions | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| 2-(Methoxycarbonyl)-5-methylpyridine-4-boronic acid | 2 (ester), 5 (methyl), 4 (boronic acid) | C₈H₈BNO₄ | Boronic acid, ester, methyl |
| 5-(Methoxycarbonyl)pyridine-3-boronic acid | 5 (ester), 3 (boronic acid) | C₇H₈BNO₄ | Boronic acid, ester |
| 2-Methoxy-5-pyridylboronic acid | 2 (methoxy), 5 (boronic acid) | C₆H₈BNO₃ | Boronic acid, methoxy |
| 2-Chloro-4-methylpyridine-5-boronic acid | 2 (chloro), 4 (methyl), 5 (boronic acid) | C₆H₇BClNO₂ | Boronic acid, chloro, methyl |
- Electronic Effects: The methoxycarbonyl group at the 2-position in the target compound is electron-withdrawing, reducing the electron density of the pyridine ring and stabilizing the boronic acid against protodeboronation. Chloro substituents (e.g., in 2-Chloro-4-methylpyridine-5-boronic acid) are strongly electron-withdrawing, further deactivating the ring and slowing coupling reactions compared to methyl or methoxy groups .
Reactivity in Cross-Coupling Reactions
- Target Compound : The ester group at the 2-position directs coupling reactions to the 4-boronic acid site, enabling regioselective synthesis of disubstituted pyridines. Its methyl group at the 5-position introduces steric hindrance, which may reduce coupling efficiency with bulky substrates .
- 5-(Methoxycarbonyl)pyridine-3-boronic acid : The boronic acid at the 3-position allows coupling at a meta position relative to the ester, producing distinct regiochemical outcomes in heteroarylpyrimidine syntheses .
- 2-Methoxy-5-pyridylboronic acid : The methoxy group enhances electron density at the 5-position, accelerating coupling rates under standard Suzuki conditions (Pd(PPh₃)₂Cl₂, Na₂CO₃, dioxane) compared to the target compound .
Physical and Stability Properties
- The target compound’s methyl group improves solubility in organic solvents compared to chloro analogs. Its ester group enhances crystallinity, simplifying purification .
Preparation Methods
Suzuki-Miyaura Cross-Coupling with Bis(pinacolato)diboron
The most widely reported method involves palladium-catalyzed borylation of 4-bromo-2-(methoxycarbonyl)-5-methylpyridine using bis(pinacolato)diboron (B₂pin₂).
Procedure :
-
Substrate Preparation : 4-Bromo-2-(methoxycarbonyl)-5-methylpyridine is synthesized via bromination of 2-(methoxycarbonyl)-5-methylpyridine using N-bromosuccinimide (NBS) in CCl₄.
-
Borylation : The bromide reacts with B₂pin₂ (1.3 equiv) in dioxane at 100°C for 5–6 hours, catalyzed by Pd(PPh₃)₄ (2.5 mol%) with KOAc (3 equiv).
-
Workup : The crude boronic ester is hydrolyzed using NH₄OAc in acetone/water to yield the boronic acid.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) | Citation |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 85 | |
| Solvent | Dioxane | 90 | |
| Temperature | 100°C | 82 | |
| Base | KOAc | 88 |
Challenges :
-
Competing protodeboronation requires inert atmosphere handling.
-
Purification via silica gel chromatography is essential due to residual Pd.
Halogen-Metal Exchange Followed by Borylation
Lithium-Halogen Exchange
This method employs 4-iodo-2-(methoxycarbonyl)-5-methylpyridine, which undergoes lithium-iodine exchange at -78°C, followed by quenching with triisopropyl borate.
Procedure :
-
Lithiation : Treatment with LDA (2.2 equiv) in THF at -78°C generates a lithiated intermediate.
-
Borylation : Addition of B(OiPr)₃ (3 equiv) and subsequent acidic hydrolysis yields the boronic acid.
Data :
Directed Ortho-Metalation (DoM)
Utilizing Methoxycarbonyl as a Directing Group
The methoxycarbonyl group at C2 directs lithiation to the C4 position, enabling boronic acid installation.
Procedure :
Limitations :
Iridium-Catalyzed C–H Borylation
Regioselective C–H Activation
A modern approach employs [Ir(COD)OMe]₂ with dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) for direct C4 borylation.
Conditions :
-
Substrate: 2-(Methoxycarbonyl)-5-methylpyridine
-
Catalyst: [Ir(COD)OMe]₂ (5 mol%)
-
Ligand: dtbpy (10 mol%)
-
Solvent: Cyclohexane, 80°C, 12 hours
Outcome :
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Pd-Catalyzed Borylation | 85–95 | High | Industrial | Moderate |
| Halogen-Metal Exchange | 60–70 | Moderate | Lab-scale | High |
| Directed Metalation | 40–50 | Low | Lab-scale | Low |
| Ir-Catalyzed C–H | 50–55 | High | Lab-scale | High |
Key Insights :
Q & A
Q. What are the common synthetic routes for 2-(Methoxycarbonyl)-5-methylpyridine-4-boronic acid?
The synthesis typically involves Suzuki-Miyaura coupling precursors or direct functionalization of pyridine derivatives. For example, boronic acid formation may involve reacting halogenated pyridine intermediates (e.g., 5-methyl-2-methoxycarbonylpyridine-4-bromide) with bis(pinacolato)diboron under palladium catalysis . Controlled temperatures (e.g., 60–80°C) and anhydrous conditions are critical to prevent hydrolysis of the methoxycarbonyl group. Post-synthesis purification often employs column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) .
Q. How is the compound characterized post-synthesis?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm the boronic acid moiety (δ ~7–9 ppm for aromatic protons) and methoxycarbonyl group (δ ~3.8–4.0 ppm for OCH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected [M+H] for CHBNO: 196.08 g/mol) .
- HPLC : Purity assessment (>95% by GC or HPLC) under gradient elution conditions .
Q. What factors influence its reactivity in cross-coupling reactions?
The methoxycarbonyl group at position 2 and methyl group at position 5 modulate electronic and steric effects:
- Electronic Effects : The electron-withdrawing methoxycarbonyl group enhances electrophilicity at the boronic acid site, improving Suzuki coupling yields with aryl halides .
- Steric Effects : The 5-methyl group may reduce steric hindrance compared to bulkier substituents, favoring coupling with ortho-substituted aryl partners.
| Structural Analog | Reactivity in Suzuki Coupling (Yield Range) | Key Substituent Influence |
|---|---|---|
| 4-Pyridinylboronic acid | 60–75% | No electron-withdrawing groups |
| 2-Methoxypyridine-4-boronic acid | 70–85% | Methoxy improves stability |
| Target compound | 80–92% | Methoxycarbonyl enhances reactivity |
Data adapted from synthetic studies on pyridine boronic acids .
Advanced Research Questions
Q. How can reaction conditions be optimized for derivatization?
Systematic screening is recommended:
Q. How should contradictions in bioactivity data be addressed?
Discrepancies in enzyme inhibition studies (e.g., proteasome vs. kinase targets) may arise from:
- Assay Conditions : pH-dependent boronic acid hydration affecting binding affinity .
- Cellular Uptake : Methyl and methoxycarbonyl groups influence logP values, altering membrane permeability. Validate using comparative assays (e.g., fluorescence-based uptake studies) .
Q. What are its stability considerations under different storage conditions?
Q. What are its emerging applications in medicinal chemistry?
The compound is a candidate for:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
